molecular formula C10H12FNO2 B2586183 Ethyl 2-(3-amino-4-fluorophenyl)acetate CAS No. 858972-17-5

Ethyl 2-(3-amino-4-fluorophenyl)acetate

Cat. No.: B2586183
CAS No.: 858972-17-5
M. Wt: 197.209
InChI Key: GQVVSIVOVOFWBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-fluorophenyl)acetate typically involves a two-step process:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are often used to facilitate the reactions and improve the purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives[][3].

    Reduction: The compound can be reduced to form amines or other reduced products[][3].

    Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide[][3].

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used[][3].

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions[][3].

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives[][3].

    Reduction: Amines and reduced products[][3].

    Substitution: Substituted phenyl derivatives[][3].

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 2-(4-fluorophenyl)acetate
  • Ethyl 2-(3-chloro-4-fluorophenyl)acetate
  • Ethyl 2-(3-amino-4-chlorophenyl)acetate

Comparison: Ethyl 2-(3-amino-4-fluorophenyl)acetate is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

ethyl 2-(3-amino-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVVSIVOVOFWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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